molecular formula C20H19N3O4S B2698517 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(isopropylthio)benzamide CAS No. 941992-95-6

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(isopropylthio)benzamide

Cat. No.: B2698517
CAS No.: 941992-95-6
M. Wt: 397.45
InChI Key: WDRKHWFUUKFCJF-UHFFFAOYSA-N
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Description

N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(isopropylthio)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety at the 5-position and a benzamide group at the 2-position. The benzamide ring is further modified with an isopropylthio (-S-iPr) group at the para position.

The synthesis of this compound likely follows established protocols for analogous 1,3,4-oxadiazoles, involving cyclization of hydrazides with carboxylic acids or their derivatives under catalytic conditions. Characterization via nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) ensures structural fidelity and purity, as demonstrated for structurally related compounds .

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-propan-2-ylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-12(2)28-15-6-3-13(4-7-15)18(24)21-20-23-22-19(27-20)14-5-8-16-17(11-14)26-10-9-25-16/h3-8,11-12H,9-10H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRKHWFUUKFCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(isopropylthio)benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzodioxin Ring: This step involves the cyclization of appropriate dihydroxybenzene derivatives with suitable reagents to form the benzodioxin ring.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the benzodioxin and oxadiazole intermediates with a benzamide derivative under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(isopropylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of reduced oxadiazole derivatives.

Scientific Research Applications

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(isopropylthio)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(isopropylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., -CF₃ in 19 ) may exhibit enhanced stability but reduced solubility compared to electron-donating groups (e.g., -O-iPr in 20 ).

Modifications to the Oxadiazole-Linked Aromatic System

Variations in the aromatic system attached to the oxadiazole core alter electronic and steric profiles:

Compound Name Aromatic System Synthesis Yield (%) Purity (%) Key Features Reference
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (25) Thiophene 60 95.0 Thiophene introduces π-electron richness; may enhance interaction with aromatic protein residues.
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide (26) Thiophene + -Br 60 95.0 Combines heterocyclic diversity with bromine for derivatization.
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(methyl)benzamide (23) Dihydrodioxin + -Me 24 95.0 Methyl group modestly increases hydrophobicity; low yield suggests synthetic challenges.

Key Observations :

  • Synthetic Challenges : Lower yields for 23 (24%) highlight the sensitivity of dihydrodioxin-containing compounds to reaction conditions .

Structural Analogs with Different Heterocycles

Compounds with alternative heterocycles (e.g., thiadiazole, isoxazole) provide insights into scaffold flexibility:

Compound Name Heterocycle Key Features Reference
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Isoxazole-thiadiazole Dual heterocycle system; demonstrated moderate bioactivity in preliminary screens.
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Pyridine-thiadiazole Extended conjugation may improve binding to kinase targets.

Key Observations :

  • Scaffold Flexibility : While the target compound’s 1,3,4-oxadiazole-dioxin scaffold prioritizes enzyme inhibition (e.g., Ca²⁺/calmodulin pathways ), thiadiazole-based analogs (6 , 8a ) explore alternative mechanisms, such as kinase modulation .

Biological Activity

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(isopropylthio)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • Dihydrobenzo[b][1,4]dioxin moiety : Known for its role in various biological activities.
  • 1,3,4-Oxadiazole ring : This structure is often associated with anticancer properties.
  • Isopropylthio group : Contributes to the compound's overall reactivity and bioactivity.

Biological Activity Overview

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a wide range of biological activities including:

  • Anticancer Activity : Many studies have demonstrated that oxadiazole derivatives can inhibit the growth of various cancer cell lines by targeting specific enzymes and pathways involved in tumor proliferation.
  • Antimicrobial Effects : Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Properties : Certain compounds within this class have been noted for their ability to reduce inflammation.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymes : The compound may inhibit key enzymes such as:
    • Thymidylate Synthase : Involved in DNA synthesis.
    • Histone Deacetylases (HDAC) : Affecting gene expression related to cancer cell growth.
    • Glycogen Synthase Kinase 3 (GSK-3) : Implicated in various cellular processes including apoptosis and cell cycle regulation .
  • Induction of Apoptosis : By targeting specific pathways, the compound can induce programmed cell death in cancer cells.
  • Cell Cycle Arrest : Some studies indicate that oxadiazole derivatives can cause cell cycle arrest at specific phases (e.g., G2/M phase), preventing cancer cells from proliferating .

Case Studies and Experimental Data

Several studies have investigated the biological activity of similar compounds. Here are notable findings:

CompoundActivityTargetReference
Oxadiazole derivative IAntitumorTubulin polymerization inhibition
Oxadiazole derivative IIHDAC inhibitionBreast cancer cells
N-(5-Methyl-2,3-dihydrobenzo[b][1,4]dioxin) derivativeAntimicrobialVarious bacterial strains

Molecular Docking Studies

Molecular docking studies suggest that this compound has a favorable binding affinity for several targets involved in cancer progression. These studies often utilize software like AutoDock Vina to predict interactions with proteins such as EGFR and VEGFR .

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